4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Overview
Description
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a fluorinated bicyclic compound with a unique structure that has garnered interest in various fields of research. Its molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol . The compound is characterized by a bicyclic framework with a fluorine atom and a carboxylic acid group, making it a valuable subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and material science .
Scientific Research Applications
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for the study of fluorinated compounds’ interactions with biological systems, potentially leading to new drug discoveries.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: This compound has a similar bicyclic structure but with a carbonitrile group instead of a carboxylic acid group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound features methoxy groups in addition to the carboxylic acid group, providing different reactivity and applications.
Uniqueness
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific combination of a fluorine atom and a carboxylic acid group on a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFIGBNSKXRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780277-74-8 | |
Record name | 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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